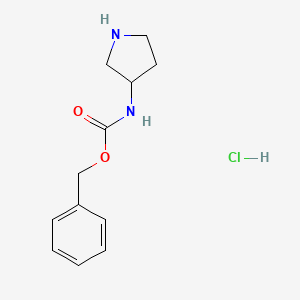

Benzyl pyrrolidin-3-ylcarbamate hydrochloride

描述

Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 553672-38-1) is a pyrrolidine derivative featuring a carbamate group at the 3-position of the pyrrolidine ring and a benzyl substituent. It is commonly used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules. The compound has a molecular formula of C₁₂H₁₇ClN₂O₂, a molecular weight of 256.73 g/mol, and is typically available at 95% purity . Its hydrochloride salt form enhances stability and solubility, making it suitable for laboratory applications .

属性

IUPAC Name |

benzyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629864 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553672-38-1 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Carbamate Formation

- Reactants: Pyrrolidin-3-amine (or its stereoisomeric form) and benzyl chloroformate.

- Solvent: Typically dichloromethane or ethanol.

- Base: Triethylamine or aqueous ammonia to neutralize HCl generated during the reaction.

- Conditions: Room temperature or slightly cooled to control reaction rate and selectivity.

- Procedure: Slow addition of benzyl chloroformate to the amine solution under stirring, followed by neutralization and extraction.

This step yields the benzyl carbamate intermediate, often purified by extraction and drying over sodium sulfate.

Hydrochloride Salt Formation

- The free base carbamate is treated with hydrochloric acid (commonly HCl in dioxane or aqueous HCl).

- This results in precipitation of the hydrochloride salt of benzyl pyrrolidin-3-ylcarbamate.

- The salt is isolated by filtration, washed with cold solvent (e.g., methyl tert-butyl ether), and dried under vacuum.

Representative Synthetic Route Example (Adapted from Related Pyrrolidine Carbamate Syntheses)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Pyrrolidin-3-amine + benzyl chloroformate + triethylamine in DCM, 0°C to RT, 2-4 h | Formation of benzyl carbamate intermediate | High yield (typically >80%) |

| 2 | Concentration under reduced pressure, extraction with ethyl acetate, drying over Na2SO4 | Purification of intermediate | Clear organic phase obtained |

| 3 | Treatment with HCl in dioxane or aqueous solution, stirring at RT for 1-2 h | Formation of hydrochloride salt | Precipitation of hydrochloride salt |

| 4 | Filtration, washing with cold methyl tert-butyl ether, vacuum drying | Isolation and drying of final product | White to off-white crystalline solid |

Alternative and Industrial Methods

- In vivo formulation preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clear solutions at each step by using vortex, ultrasound, or mild heating.

- Industrial syntheses may employ continuous flow reactors to optimize reaction times and yields, with chromatographic or crystallization purification steps to ensure high purity.

- Avoidance of hazardous reagents like lithium aluminum hydride is preferred; instead, milder reducing agents or catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere) are used in analogous piperidine derivatives.

Analytical and Quality Control Considerations

- NMR Spectroscopy (1H and 13C): Confirms carbamate linkage and pyrrolidine ring integrity.

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., 256.73 g/mol for the hydrochloride salt).

- X-ray Crystallography: Used to confirm stereochemistry and crystal structure of the hydrochloride salt.

- Purity Assessment: HPLC or chromatographic methods to ensure >98% purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Starting amine | Pyrrolidin-3-amine or stereoisomer |

| Carbamoylating agent | Benzyl chloroformate (Cbz-Cl) |

| Base | Triethylamine or aqueous ammonia |

| Solvent | Dichloromethane, ethanol, or ethyl acetate |

| Temperature | 0°C to room temperature |

| Reaction time | 2 to 4 hours |

| Salt formation | HCl in dioxane or aqueous HCl, room temperature |

| Purification | Extraction, drying over Na2SO4, crystallization |

| Yield | Typically 70-90% depending on scale and conditions |

| Physical form | White to off-white crystalline hydrochloride salt |

Research Findings and Notes

- The preparation methods emphasize stepwise addition of solvents and ensuring clear solutions at each stage to avoid precipitation or incomplete reaction.

- The use of mild reaction conditions and safe reagents is preferred for scalability and industrial feasibility.

- The hydrochloride salt form improves stability, handling, and solubility for research and pharmaceutical applications.

- Optimization of pH and solvent polarity during salt formation enhances crystallinity and purity .

化学反应分析

Types of Reactions: Benzyl pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Benzyl pyrrolidin-3-ylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Benzyl pyrrolidin-3-ylcarbamate hydrochloride has shown promise in the development of novel drugs targeting various medical conditions:

- Neurological Disorders : The compound's structural characteristics may lead to the development of therapeutics for neurological conditions such as anxiety and depression. Studies suggest that modulation of neuropeptide systems, including neuropeptide S, could be beneficial in treating these disorders .

- Antiviral Activity : Preliminary research indicates potential antiviral applications, particularly against respiratory syncytial virus (RSV). Compounds structurally related to this compound have demonstrated significant anti-RSV activity, with effective concentrations (EC50) below 4 nM .

- Cancer Research : The compound's ability to interact with various biological targets makes it a candidate for cancer therapy. Its unique binding properties could facilitate the design of targeted therapies that minimize side effects while maximizing efficacy.

The biological activities attributed to this compound stem from its interaction with specific receptors and enzymes:

- Binding Affinity Studies : Research has focused on its binding affinity with various biological targets, which is crucial for assessing safety profiles and therapeutic efficacy. Techniques such as radiolabeled ligand binding assays are often employed to explore these interactions.

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the synthesis of derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring or carbamate group may yield compounds with improved potency against specific targets.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antiviral Efficacy Against RSV :

- Neuropeptide S Modulation :

Comparison with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl pyrrolidin-3-ylcarbamate HCl | Carbamate | Unique pyrrolidine ring enhances biological activity |

| Pyrrolidine | Heterocyclic amine | Basic structure without functional groups |

| Benzyl carbamate | Carbamate | Lacks the pyrrolidine ring |

| (S)-Benzyl pyrrolidin-3-ylcarbamate | Chiral variant | Specific stereochemistry affecting activity |

作用机制

The mechanism of action of benzyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

相似化合物的比较

Stereoisomeric Variants

Key Findings :

- The S-configuration (CAS 1217631-74-7) and R-configuration (CAS 884653-79-6) share identical molecular formulas but differ in stereochemistry. This difference can significantly impact receptor binding and pharmacological activity in drug discovery .

- Both isomers are typically synthesized at ≥95% purity , indicating comparable synthetic accessibility .

Functional Group Modifications

Key Findings :

- The 2-oxo derivative (CAS 1219424-59-5) has a high similarity score (0.97) due to minimal structural deviation but introduces a ketone, which may alter solubility and metabolic stability .

- The aminomethyl-substituted derivative (CAS 1217619-19-6) introduces a basic nitrogen, increasing molecular weight and enabling hydrogen bonding in target interactions .

Key Findings :

生物活性

Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a compound with the molecular formula and a molecular weight of approximately 256.73 g/mol, has garnered attention in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by:

- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.

- A carbamate functional group , which enhances its solubility and stability.

- A benzyl group , contributing to its biological interactions.

These structural features facilitate diverse interactions within biological systems, making it a candidate for further pharmacological exploration.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. For instance, it has been implicated in:

- Enzyme inhibition : It acts on enzymes related to neurotransmitter reuptake, particularly serotonin (5-HT) and noradrenaline (NA) transporters, demonstrating potential as a dual reuptake inhibitor .

- Receptor binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing signaling pathways associated with neurological functions.

Biological Activities

Research indicates several promising biological activities for this compound:

- Neuropharmacological Effects :

-

Antiviral Properties :

- Investigations have highlighted its role in the development of antiviral agents, particularly as part of inhibitors targeting SARS-CoV-2's main protease. The presence of the N-terminal carbamate group enhances cellular uptake and antiviral potency.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how variations in the compound's structure affect its biological activity:

- Compounds with modifications at the carbamate or pyrrolidine moieties exhibited varying degrees of potency against specific biological targets .

- For example, certain derivatives demonstrated enhanced selectivity for serotonin over dopamine reuptake inhibition, indicating their potential as targeted therapeutics for mood disorders .

In Vivo Studies

In vivo evaluations have further supported the therapeutic potential of this compound:

- Animal models have shown that compounds derived from this structure can significantly reduce symptoms associated with neuropeptide S-induced anxiety behaviors .

- The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, enhancing their viability as drug candidates.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing benzyl pyrrolidin-3-ylcarbamate hydrochloride with high purity?

- Methodological Answer : Synthesis should prioritize chiral purity and avoid racemization, especially given the stereochemical sensitivity of pyrrolidine derivatives. Use HPLC (≥98% purity as per standards in ) to monitor intermediate steps. Opt for controlled reaction conditions (e.g., inert atmosphere, low moisture) to minimize side reactions. Reference synthetic protocols for structurally similar compounds, such as benzyl carbamates (e.g., ), which highlight the importance of protecting group strategies and hydrochloride salt formation .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (). Avoid inhalation by working in a fume hood.

- Storage : Keep in a tightly sealed container under dry, inert conditions (N₂ atmosphere recommended). Store at room temperature, away from oxidizing agents and heat sources ( ).

- Spill Management : Collect spills using vacuum systems or dry absorbents (e.g., sand); avoid water to prevent unintended reactions ( ) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (as per ’s 98% purity benchmark).

- Structural Confirmation : Use ¹H/¹³C NMR to verify the benzyl carbamate and pyrrolidine moieties. Compare spectral data with analogs like benzyl piperidin-3-ylcarbamate hydrochloride ().

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₁₇ClN₂O₂, MW 272.73 as per ) .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Expose samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC. indicates thermal decomposition above 160°C, releasing CO/CO₂.

- pH Sensitivity : Test solubility and stability in aqueous buffers (pH 3–10). The hydrochloride salt may hydrolyze in basic conditions, requiring pH-controlled environments ( ) .

Q. What strategies mitigate contradictions in toxicity data across safety reports?

- Methodological Answer :

- Data Reconciliation : Compare hazard classifications (e.g., lists skin/eye irritation, while reports no GHS hazards). Perform in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies.

- Dose-Dependent Effects : Conduct acute toxicity studies in model organisms, referencing protocols for related carbamates ( ) .

Q. How can structural analogs inform the design of biological activity studies?

- Methodological Answer :

- Reactivity Insights : Analyze analogs like (R)-benzyl piperidin-3-ylcarbamate () to predict stereochemical interactions with enzymes or receptors.

- SAR Development : Use computational tools (e.g., molecular docking) to map functional group contributions. For example, the benzyl group may enhance lipid solubility, affecting cell permeability ().

Q. What experimental controls are essential for studying this compound in proteolysis-targeting chimera (PROTAC) systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。